molecular formula C8H13BrO B2980887 4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane CAS No. 2413898-31-2

4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane

Cat. No. B2980887
CAS RN: 2413898-31-2
M. Wt: 205.095
InChI Key: QUKUZSSLZLNYBP-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” is a bromomethyl-substituted molecular rotor . It belongs to a family of halomethyl-substituted molecular rotors . The structure of this compound is found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .


Synthesis Analysis

The synthesis of this compound involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates . This process is highly enantioselective and is mediated by an organic base . The synthesis is carried out under metal-free, mild, and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” is characterized by a bicyclic structure . This structure is a core unit of a type of molecular rotor . It is also found in some biologically significant molecules such as platencin, maoecrystal V, crotogoudin, and crotobarin .


Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” are characterized by the exchange reaction of benzyl bromide with DABCO . This reaction is efficient and does not require the addition of a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” are characterized by its robustness and reshapability . It is insoluble in common solvents, but readily dissolves in the presence of DABCO . The crosslinks in the compound are dynamic, with a strong temperature-dependent relaxation .

Scientific Research Applications

Mechanism of Action

Future Directions

The future directions for “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” could involve further exploration of its potential applications in the design of materials that have the robustness of thermosetting materials and the reshapability of thermoplastic materials . Additionally, further studies could focus on the development of more efficient synthesis methods and the exploration of its potential uses in other chemical reactions .

properties

IUPAC Name

4-(bromomethyl)-2-oxabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUZSSLZLNYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane

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